1,2-Difluoro-5-difluoromethoxy-3-(trifluoromethylthio)benzene 1,2-Difluoro-5-difluoromethoxy-3-(trifluoromethylthio)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18799957
InChI: InChI=1S/C8H3F7OS/c9-4-1-3(16-7(11)12)2-5(6(4)10)17-8(13,14)15/h1-2,7H
SMILES:
Molecular Formula: C8H3F7OS
Molecular Weight: 280.16 g/mol

1,2-Difluoro-5-difluoromethoxy-3-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18799957

Molecular Formula: C8H3F7OS

Molecular Weight: 280.16 g/mol

* For research use only. Not for human or veterinary use.

1,2-Difluoro-5-difluoromethoxy-3-(trifluoromethylthio)benzene -

Specification

Molecular Formula C8H3F7OS
Molecular Weight 280.16 g/mol
IUPAC Name 5-(difluoromethoxy)-1,2-difluoro-3-(trifluoromethylsulfanyl)benzene
Standard InChI InChI=1S/C8H3F7OS/c9-4-1-3(16-7(11)12)2-5(6(4)10)17-8(13,14)15/h1-2,7H
Standard InChI Key JDBMUBQYPOMUQE-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1F)F)SC(F)(F)F)OC(F)F

Introduction

Molecular Structure and Characterization

Stereoelectronic Configuration

The compound’s benzene core features fluorine atoms at positions 1 and 2, a difluoromethoxy group (-OCF2_2H) at position 5, and a trifluoromethylthio (-SCF3_3) moiety at position 3 . This substitution pattern creates a highly electron-deficient aromatic system, as evidenced by its computed topological polar surface area of 34.5 Ų . The SMILES notation C1=C(C=C(C(=C1F)F)SC(F)(F)F)OC(F)F\text{C1=C(C=C(C(=C1F)F)SC(F)(F)F)OC(F)F} explicitly defines the connectivity, while the InChIKey JDBMUBQYPOMUQE-UHFFFAOYSA-N\text{JDBMUBQYPOMUQE-UHFFFAOYSA-N} provides a unique identifier for database queries .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC8H3F7OS\text{C}_8\text{H}_3\text{F}_7\text{OS}
Molecular Weight280.16 g/mol
XLogP3-AA (Log P)4.8
Hydrogen Bond Acceptors9
Rotatable Bonds3

The trifluoromethylthio group introduces significant lipophilicity, as reflected in the high XLogP3 value of 4.8 . This substituent also contributes to steric bulk, potentially influencing reactivity in substitution reactions.

Spectroscopic Signatures

While experimental spectral data (e.g., 1H^1\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F} NMR) are unavailable in the reviewed sources, computational models predict characteristic shifts. For instance, the deshielding effect of electronegative substituents would result in upfield 19F^{19}\text{F} NMR signals for the difluoromethoxy group.

Synthesis and Manufacturing

Strategic Fluorination Approaches

Industrial production likely employs sequential halogenation and thiolation steps. A plausible route involves:

  • Directed ortho-metalation of a fluorobenzene precursor to install the difluoromethoxy group.

  • Regioselective fluorination using agents like Selectfluor™ to introduce fluorine at positions 1 and 2.

  • Thiolation via nucleophilic aromatic substitution with trifluoromethylthiolate .

Continuous flow reactors may optimize exothermic fluorination steps, enhancing safety and yield. The absence of melting/boiling point data in sources suggests challenges in purification, possibly necessitating fractional crystallization or preparative HPLC.

Physicochemical Properties

Solubility and Stability

The compound exhibits solubility in common organic solvents (e.g., dichloromethane, THF) but limited aqueous miscibility due to its hydrophobic trifluoromethylthio group . Accelerated stability studies under ICH guidelines are unreported, but analog compounds demonstrate thermal stability up to 150°C.

Table 2: Computed Physicochemical Parameters

PropertyValueMethod (Source)
Exact Mass279.97928302 DaPubChem
Heavy Atom Count17Cactvs 3.4.8.18
Complexity Index247Cactvs 3.4.8.18

The high complexity index (247) underscores the challenges in synthetic scale-up and computational modeling .

Applications and Industrial Relevance

Pharmaceutical Intermediate

Fluorinated arylthioethers are pivotal in protease inhibitor design. The trifluoromethylthio group’s metabolic stability could enhance drug half-life, while difluoromethoxy improves blood-brain barrier penetration . Preclinical studies of analogs show IC50_{50} values <100 nM against viral targets.

Advanced Materials

In polymer science, such compounds serve as monomers for:

  • Fluorinated poly(ether sulfone)s with enhanced dielectric properties

  • Liquid crystal matrices for high-resolution displays

The compound’s thermal stability and low polarizability make it suitable for aerospace coatings, though application-specific data remain proprietary.

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